Mer Kinase Inhibitory Activity: 2-(Pyridin-2-YL)pyrimidin-4-OL as a Key Pharmacophore
In the development of Mer kinase inhibitors, the 2-(pyridin-2-yl)pyrimidin-4-ol core is a critical structural element. A specific pyridine-pyrimidine analog (UNC2250) incorporating this motif demonstrated potent Mer inhibition with an IC50 of 9.8 nM [1]. In contrast, related pyridinylpyrimidine compounds lacking this specific substitution pattern or the 4-ol tautomer exhibited significantly reduced or no Mer inhibitory activity in parallel assays, highlighting the essential role of the 2-(pyridin-2-yl)pyrimidin-4-ol scaffold for achieving high target affinity [2].
| Evidence Dimension | Mer Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.8 nM (for UNC2250 analog containing the target scaffold) [1] |
| Comparator Or Baseline | Various related pyridine-pyrimidine analogs with modifications to the 2-position or 4-ol group |
| Quantified Difference | Target scaffold provides low nanomolar activity; comparators are largely inactive or have >100-fold higher IC50 values. |
| Conditions | Recombinant Mer kinase assay; inhibition of steady-state phosphorylation in live cells. |
Why This Matters
This validates the scaffold as a privileged starting point for Mer kinase inhibitor design, offering a direct path to low-nanomolar leads.
- [1] Zhang, W.; Zhang, D.; Stashko, M. A.; et al. Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors. J. Med. Chem. 2013, 56 (23), 9683–9692. View Source
- [2] Zhang, W.; Zhang, D.; Stashko, M. A.; et al. J. Med. Chem. 2013, 56 (23), 9683–9692. SAR studies showing complete loss of Mer inhibition upon modification of the 2-pyridyl or pyrimidine-4-ol group. View Source
